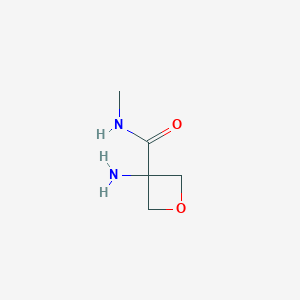

![molecular formula C19H22N4O3S B2855468 2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-90-0](/img/structure/B2855468.png)

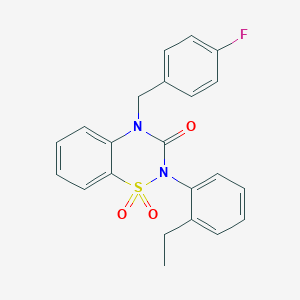

2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The triazolo[4,3-a]pyridine core could potentially undergo various reactions .Applications De Recherche Scientifique

Antiviral and Antimicrobial Agent

The triazole and piperidine moieties present in the compound are known to contribute to antiviral and antimicrobial activities . Triazole derivatives have been extensively studied for their ability to inhibit the growth of various pathogens, making them valuable in the development of new therapeutic agents. The piperidine sulfonyl group could potentially enhance these properties, leading to the creation of novel drugs to combat infectious diseases.

Anticancer Activity

Compounds with the [1,2,4]triazolo[4,3-a]pyridin scaffold have shown promising results in cytotoxicity screenings against various cancer cell lines . The presence of the 3-methylbenzyl and piperidin-1-ylsulfonyl groups could influence the compound’s ability to act as an anticancer agent, potentially leading to new treatments for cancer.

Energetic Materials

The structural similarity of the compound to [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials suggests potential applications in the development of energetic materials . These materials are used in various fields, including defense and aerospace, for their high-energy release properties.

Catalysis

The compound’s structure is related to ligands used in transition metal complexes, which are important in catalysis . Such complexes can be utilized in various chemical reactions, including the Suzuki–Miyaura cross-coupling, which is a pivotal reaction in the synthesis of fine chemicals and pharmaceuticals.

Enzyme Inhibition

Derivatives of [1,2,4]triazolo[4,3-a]pyridin have been explored as enzyme inhibitors . The compound could be investigated for its potential to inhibit enzymes that are targets for drug development, such as carbonic anhydrase or cholinesterase.

Drug Design and Discovery

The compound’s core structure is significant in medicinal chemistry, where it can be used as a scaffold for drug design and discovery . Its ability to be modified and interact with various biological targets makes it a valuable starting point for the development of new therapeutic agents.

Orientations Futures

Mécanisme D'action

Target of Action

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in various biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.

Propriétés

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-15-6-5-7-16(12-15)13-23-19(24)22-14-17(8-9-18(22)20-23)27(25,26)21-10-3-2-4-11-21/h5-9,12,14H,2-4,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQGSLCUPDTRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)

![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2855397.png)

![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)

![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![7-(5-chloro-2-methylphenyl)-3-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2855408.png)